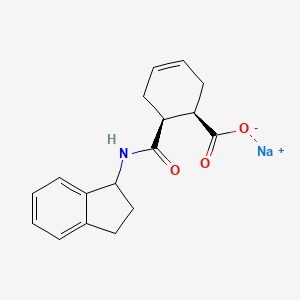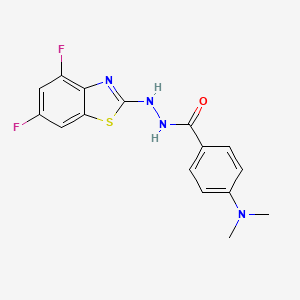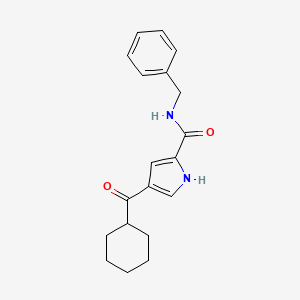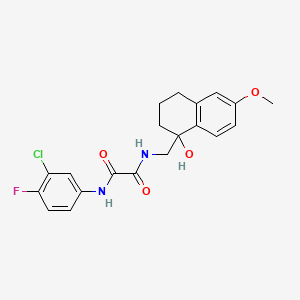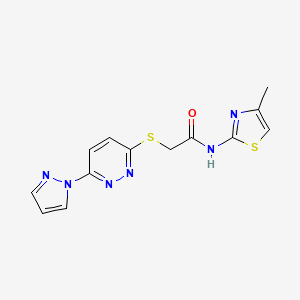
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, also known as PTMP, is a novel compound that has gained significant attention in the field of scientific research. PTMP has been studied for its potential as a therapeutic agent due to its unique chemical structure and promising biological activities.
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of innovative heterocycles incorporating a thiadiazole moiety, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis . These compounds were characterized using various spectroscopic methods, indicating their potential in pest control applications (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were found to exhibit significant antioxidant activity, suggesting their utility in combating oxidative stress (Chkirate et al., 2019).
Antimicrobial Applications : The synthesis of new thiazole derivatives by incorporating a pyrazole moiety has been explored, with these compounds showing promising anti-bacterial and anti-fungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Antitumor and Antioxidant Evaluation : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed promising results, indicating their potential in medical applications (Darwish et al., 2014).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-9-7-22-13(15-9)16-11(20)8-21-12-4-3-10(17-18-12)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKVWMJJUZYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)
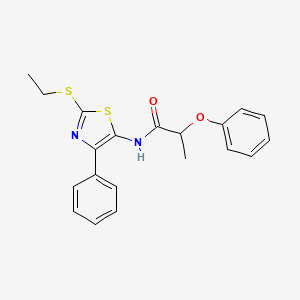
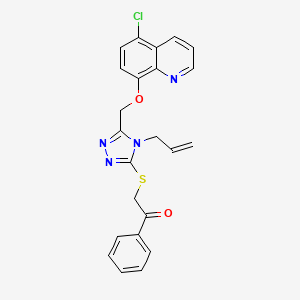

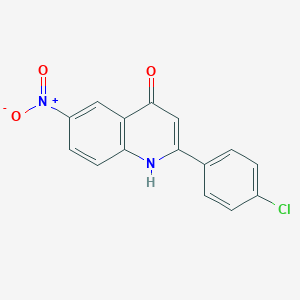
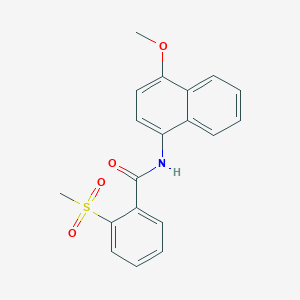
![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)
